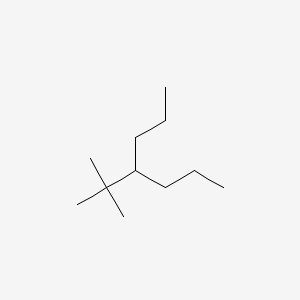
4-Tert-butylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylheptane is an organic compound with the molecular formula C11H24. It is a branched alkane, characterized by a tert-butyl group attached to the fourth carbon of a heptane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylheptane typically involves the alkylation of heptane with tert-butyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl cation is generated and subsequently reacts with the heptane to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the heptane and tert-butyl chloride. The reaction conditions are carefully controlled to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Tert-butylheptane primarily undergoes substitution reactions due to the presence of the tert-butyl group. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid). These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Reactions: The major products are typically halogenated derivatives of this compound.
Oxidation Reactions: The major products can include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Applications De Recherche Scientifique
4-Tert-butylheptane has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-tert-butylheptane in chemical reactions involves the formation of reactive intermediates such as carbocations during substitution reactions. These intermediates facilitate the addition or replacement of functional groups on the heptane chain. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-sec-butylheptane
- 4-tert-butyl-5-isopropylhexane
- 2-methylheptane
Uniqueness
4-Tert-butylheptane is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and physical properties. This structural feature makes it distinct from other similar alkanes, affecting its behavior in chemical reactions and its applications in various fields .
Propriétés
Numéro CAS |
60302-21-8 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
4-tert-butylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-10(9-7-2)11(3,4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
MDOHZJRFNISIIH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


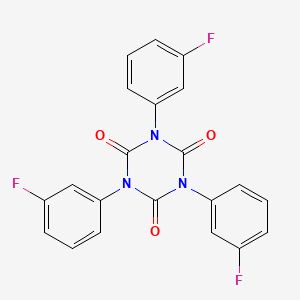


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
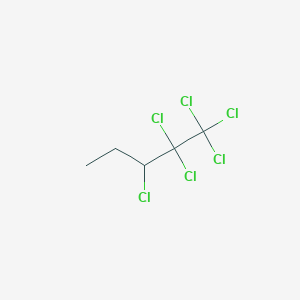
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
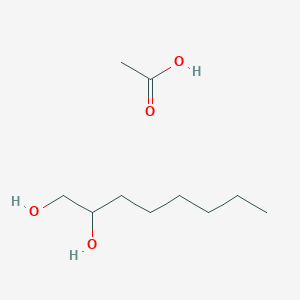
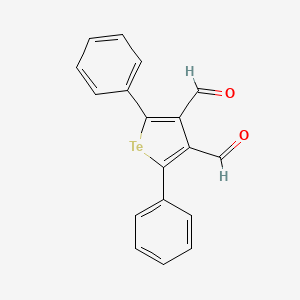

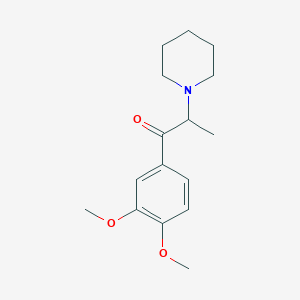
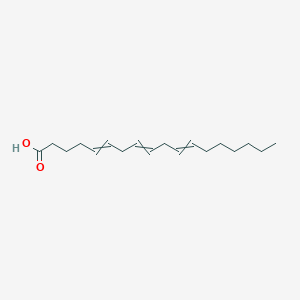
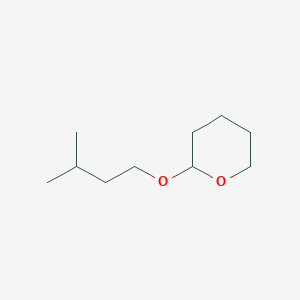
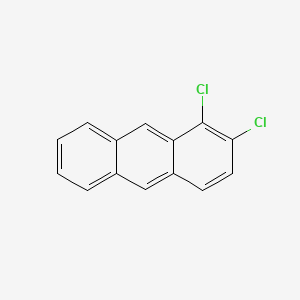
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
